4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid
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Overview
Description
4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid is a heterocyclic organic compound with the molecular formula C6H3BrClFN2O2. It is a derivative of picolinic acid, characterized by the presence of amino, bromo, chloro, and fluoro substituents on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of picolinic acid derivatives, followed by amination. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired substitutions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromo, chloro, fluoro) can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, or reduced to form corresponding amines.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., N-bromosuccinimide), reducing agents (e.g., sodium borohydride), and coupling catalysts (e.g., palladium complexes). Reaction conditions vary but often involve solvents like dichloromethane or ethanol, and temperatures ranging from room temperature to reflux .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid involves its interaction with specific molecular targets. The presence of multiple halogen atoms and an amino group allows it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other halogenated picolinic acid derivatives, such as:
- 6-Chloro-5-fluoropicolinic acid
- 4-Amino-3-chloro-5-fluoropicolinic acid
- 4-Amino-6-bromo-5-fluoropicolinic acid
Uniqueness
4-Amino-6-bromo-3-chloro-5-fluoropicolinic acid is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C6H3BrClFN2O2 |
---|---|
Molecular Weight |
269.45 g/mol |
IUPAC Name |
4-amino-6-bromo-3-chloro-5-fluoropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H3BrClFN2O2/c7-5-2(9)3(10)1(8)4(11-5)6(12)13/h(H2,10,11)(H,12,13) |
InChI Key |
LPAYUDVPDUFQCR-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)C(=O)O)Br)F)N |
Origin of Product |
United States |
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